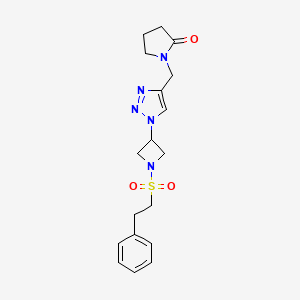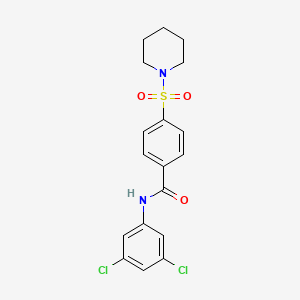
N-(3,5-dichlorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would likely show the benzamide group attached to the 3,5-dichlorophenyl group at the nitrogen atom. The piperidin-1-ylsulfonyl group would be attached to the benzamide group at the 4-position of the benzene ring .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the amide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine . The compound could also undergo electrophilic aromatic substitution reactions at the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .Applications De Recherche Scientifique
Molecular Interaction Studies
N-(3,5-dichlorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide has been studied for its molecular interactions with cannabinoid receptors. Shim et al. (2002) explored the molecule's conformational analysis and developed unified pharmacophore models for cannabinoid receptor ligands, indicating its potential in understanding receptor-ligand interactions (Shim et al., 2002).
Dopamine Receptor Affinity Studies
Leopoldo et al. (2002) conducted research on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, closely related to N-(3,5-dichlorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide, to investigate their affinity for dopamine receptors. This research contributes to understanding the structural features that could lead to receptor affinity, particularly in the context of central nervous system disorders (Leopoldo et al., 2002).
Anti-Acetylcholinesterase Activity
A study by Sugimoto et al. (1990) on related 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share structural similarities with N-(3,5-dichlorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide, demonstrated significant anti-acetylcholinesterase activity. This highlights the potential of such compounds in the development of treatments for conditions like Alzheimer's disease (Sugimoto et al., 1990).
Structural and Theoretical Studies
The structural, optical, and theoretical aspects of compounds similar to N-(3,5-dichlorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide have been studied by Karthik et al. (2021). They focused on understanding the conformation, electronic parameters, and intermolecular interactions of these molecules, providing insights into their physicochemical properties (Karthik et al., 2021).
Pharmacokinetic Characterization and Metastasis Effects
Research by Wang et al. (2011) involved the synthesis and pharmacokinetic characterization of analogs of N-(3,5-dichlorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide. This research is significant for understanding the drug-like properties and potential therapeutic applications of such compounds in the treatment of diseases like cancer (Wang et al., 2011).
Synthesis and Potential Neurological Applications
Studies on the synthesis of novel heterocyclic carboxamides, which are structurally related to N-(3,5-dichlorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide, have been conducted with an aim to develop potential antipsychotic agents. This line of research, as explored by Norman et al. (1996), is crucial for the development of new therapeutic options for neurological disorders (Norman et al., 1996).
Orientations Futures
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3S/c19-14-10-15(20)12-16(11-14)21-18(23)13-4-6-17(7-5-13)26(24,25)22-8-2-1-3-9-22/h4-7,10-12H,1-3,8-9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIUBMSWWVZDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

phenyl]methylidene})amine](/img/structure/B2709801.png)


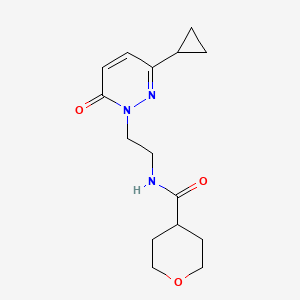

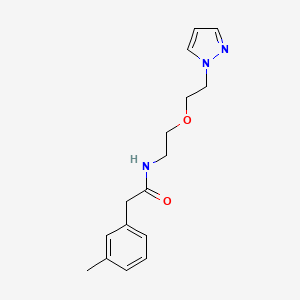
![1-({3,5-dimethyl-1-[(4-methylphenoxy)acetyl]-1H-pyrazol-4-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2709812.png)
![2-(3-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride](/img/structure/B2709813.png)
![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2709815.png)
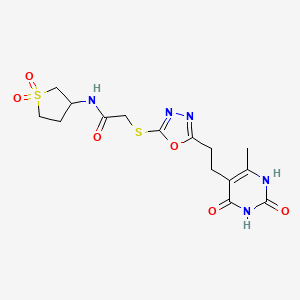
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2709817.png)
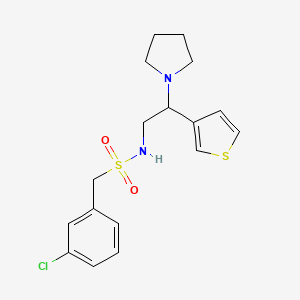
![N-[(1E)-3-benzenesulfonamido-4-oxo-1,4-dihydronaphthalen-1-ylidene]-4-fluorobenzene-1-sulfonamide](/img/structure/B2709820.png)
